ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, ethyl esters, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with varying substituents on the triazole ring and different functional groups attached to the phenyl and pyridazinone moieties. Examples include:
- Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate .
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .
Uniqueness
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N6O3 |
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Molecular Weight |
328.33 g/mol |
IUPAC Name |
ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate |
InChI |
InChI=1S/C15H16N6O3/c1-2-24-15(23)13-14(16)21(20-19-13)10-5-3-9(4-6-10)11-7-8-12(22)18-17-11/h3-6H,2,7-8,16H2,1H3,(H,18,22) |
InChI Key |
RLEPXWMHUBHGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C3=NNC(=O)CC3)N |
Origin of Product |
United States |
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